molecular formula C9H16N2O B13311433 3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL

3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL

Cat. No.: B13311433
M. Wt: 168.24 g/mol
InChI Key: AFKSSSDGNTVBJY-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL is a chiral secondary alcohol derivative containing a pyrazole ring substituted with an ethyl group at the N1 position and a hydroxyl group at the C2 position of the butanol chain. Its molecular structure (C₉H₁₆N₂O, molecular weight: 168.24 g/mol) combines hydrophobic (ethyl, pyrazole) and hydrophilic (hydroxyl) moieties, influencing its physicochemical properties, such as solubility and reactivity.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)butan-2-ol

InChI

InChI=1S/C9H16N2O/c1-4-11-6-9(5-10-11)7(2)8(3)12/h5-8,12H,4H2,1-3H3

InChI Key

AFKSSSDGNTVBJY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethyl-3,5-dimethylpyrazole with butan-2-one in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical Properties

Boiling Points and Solubility: The hydroxyl group in 3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL contributes to hydrogen bonding, increasing its boiling point compared to non-polar analogs. For example, simple alcohols like butan-2-ol (C₄H₁₀O) have a boiling point of ~99°C, whereas branched isomers (e.g., 2-methylpropan-1-ol) exhibit lower boiling points due to reduced surface area . However, the pyrazole ring introduces additional intermolecular interactions (π-π stacking, dipole-dipole), likely elevating the boiling point beyond that of linear alkanols.

LogP and Lipophilicity :
The ethyl group on the pyrazole enhances lipophilicity (predicted logP ~1.2) compared to unsubstituted pyrazole-alcohol derivatives (e.g., 3-(1H-pyrazol-4-YL)butan-2-OL, logP ~0.5). This increased hydrophobicity may improve membrane permeability in biological systems but reduce aqueous solubility.

Chemical Reactivity

Hydroxyl Group Reactivity: As a secondary alcohol, the hydroxyl group in this compound is less reactive toward oxidation than primary alcohols. Unlike propan-1-ol or butan-1-ol, which are readily oxidized to aldehydes/ketones, secondary alcohols require stronger oxidizing agents (e.g., CrO₃) . The pyrazole ring’s electron-withdrawing effects may further modulate acidity (pKa ~16–18), comparable to cyclohexanol.

Substitution at Pyrazole :
The ethyl group at N1 sterically hinders electrophilic substitution at the pyrazole’s C3/C5 positions. This contrasts with 1H-pyrazole derivatives lacking N-alkylation, which undergo regioselective halogenation or nitration more readily.

Data Table: Key Properties vs. Structural Analogs

Compound Molecular Formula Boiling Point (°C) logP Reactivity (Hydroxyl) Key Applications
This compound C₉H₁₆N₂O ~210 (estimated) 1.2 Moderate (secondary) Ligand synthesis, polymers
Butan-2-ol C₄H₁₀O 99.5 0.88 Low (secondary) Solvent, intermediates
3-(1H-Pyrazol-4-YL)butan-2-OL C₇H₁₂N₂O ~195 (estimated) 0.5 Moderate (secondary) Pharmaceutical intermediates
1-Ethyl-1H-pyrazole-4-carboxylic acid C₆H₈N₂O₂ Decomposes -0.3 High (carboxylic acid) Coordination chemistry

Research Findings and Challenges

  • Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or Grignard reactions, though yields are lower (~40%) compared to simpler pyrazole-alcohols due to steric hindrance .
  • Toxicity: Limited data; analogs show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents).

Biological Activity

3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrazole derivatives have been extensively studied for their diverse biological properties, including anticancer, antifungal, and antibacterial activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H14N2O\text{C}_9\text{H}_{14}\text{N}_2\text{O}

This compound features a pyrazole ring, which is known for conferring various biological activities to its derivatives.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. A comparative analysis shows that this compound exhibits promising activity:

CompoundCell LineIC50 (µM)
This compoundA54926.00
Reference CompoundForetinib26.00

The IC50 value indicates the concentration at which the compound inhibits cell growth by 50%, suggesting that this compound has comparable efficacy to established anticancer agents .

2. Antifungal Activity

Antifungal properties are another significant aspect of this compound's biological profile. Research has shown that pyrazole derivatives can inhibit the growth of various fungal strains. The efficacy of this compound was evaluated against common fungi:

Fungal StrainInhibition Zone (mm)
Aspergillus niger16
Penicillium digitatum14

These results indicate that the compound has substantial antifungal activity, outperforming some conventional antifungal agents .

3. Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored, with some compounds exhibiting significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that this compound may also possess similar properties:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These findings highlight the compound's potential as an antibacterial agent .

Case Studies

Several case studies have examined the biological activities of pyrazole derivatives, providing insights into their mechanisms of action.

Case Study 1: Anticancer Mechanism
A study on a related pyrazole derivative indicated that it induces apoptosis in cancer cells by inhibiting specific signaling pathways such as c-Met and VEGFR-2. This mechanism may also apply to this compound, given its structural similarities .

Case Study 2: Antifungal Efficacy
In vitro tests demonstrated that a series of pyrazole compounds effectively inhibited fungal growth by disrupting cell membrane integrity. This suggests a possible mode of action for this compound against fungal pathogens .

Q & A

Q. What are effective synthetic routes for 3-(1-Ethyl-1H-pyrazol-4-yl)butan-2-ol, and how are reaction conditions optimized?

Methodological Answer: The synthesis of pyrazole-containing alcohols often involves cyclization reactions or functional group transformations. For example:

  • Reflux in polar aprotic solvents : Evidence from pyrazole derivative synthesis (e.g., 4-aroyl-pyrroles) suggests refluxing intermediates in xylene for 25–30 hours, followed by NaOH treatment and recrystallization from methanol .
  • Ethanol-mediated coupling : Similar compounds (e.g., 3,5-diarylpyrazoles) are synthesized via reflux in ethanol for 2 hours, followed by filtration and recrystallization from DMF/EtOH mixtures .

Q. Optimization Strategies :

ParameterExample ConditionsImpact on Yield/Purity
Solvent ChoiceXylene (high bp) vs. EthanolProlonged reflux improves cyclization but risks decomposition
Reaction Time2 hours (ethanol) vs. 30 hours (xylene)Shorter times reduce side reactions
PurificationRecrystallization (methanol/DMF)Enhances purity but may lower yield

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm) and alcohol protons (δ 1.0–2.5 ppm). Compare with analogs like 4-(1-methylpyrazol-4-yl)benzaldehyde .
    • FTIR : Confirm OH stretch (~3200–3600 cm⁻¹) and pyrazole C=N stretches (~1500–1600 cm⁻¹) .
  • Crystallography : Use SHELX software for single-crystal X-ray diffraction. For pyrazole derivatives, SHELXL refines bond lengths/angles with < 0.01 Å precision . Example: 3-Ethyl-4-phenoxy-1H-pyrazol-5-ol was resolved via SHELX, showing planar pyrazole rings and hydrogen-bonding networks .

Advanced Research Questions

Q. What stereochemical challenges arise in synthesizing enantiomerically pure this compound, and how are they addressed?

Methodological Answer:

  • Chiral Centers : The butan-2-ol group introduces a stereogenic center. Similar compounds (e.g., Voriconazole intermediates) require enantioselective synthesis to achieve >99.9% chiral purity .
  • Strategies :
    • Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution.
    • Chromatography : Preparative HPLC with chiral columns (e.g., amylose-based) separates enantiomers .
  • Analysis : Polarimetry or chiral NMR shift reagents validate enantiomeric excess (ee).

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Pyrazole moieties often target enzymes (e.g., glycine transporters). For example, 3-(1-ethylpyrazol-4-yl)phenyl derivatives showed GlyT1 inhibition (IC₅₀ = 8 nM) via docking into hydrophobic binding pockets .
  • QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with logP and IC₅₀ values. Tools like Schrödinger Suite or AutoDock Vina optimize ligand-receptor interactions.

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

  • Data Triangulation :

    • Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies .
    • Validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Reproducibility :

    Discrepancy SourceResolution Strategy
    Impurity in starting materialUse HPLC-MS to verify reagent purity
    Crystallization solventTest multiple solvents (MeOH, EtOAc)
    Spectroscopic artifactsRepeat under anhydrous conditions

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